
SGI-1027
Overview
Description
SGI-1027 is a novel quinoline-based small-molecule inhibitor of DNA methyltransferase enzymes (DNMTs). It is known for its ability to inhibit DNMT activity and reactivate tumor suppressor genes, making it a promising compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGI-1027 is synthesized through a series of chemical reactions involving quinoline derivatives. The preparation involves the reaction of 4-(2-amino-6-methylpyrimidin-4-ylamino)phenylamine with 4-quinolinecarboxylic acid under specific conditions to form the final product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.
Mechanism of Action
SGI-1027 inhibits DNA methyltransferase enzymes by competing with the cofactor S-adenosyl-L-methionine (AdoMet) for the enzyme’s binding site. This inhibition prevents the methylation of DNA, leading to the reactivation of silenced tumor suppressor genes. The compound primarily targets DNMT1, DNMT3A, and DNMT3B .
Comparison with Similar Compounds
Similar Compounds
- 5-Azacytidine (5-AZA)
- 5-Aza-2’-deoxycytidine (DAC)
- MC3353
- RG-108
Uniqueness
SGI-1027 is unique due to its non-nucleoside structure and its ability to selectively inhibit DNMT1 without causing genome-wide hypomethylation or significant cytotoxicity. Compared to nucleoside analogs like 5-Azacytidine and 5-Aza-2’-deoxycytidine, this compound offers a more targeted approach with fewer off-target effects .
Biological Activity
SGI-1027 is a quinoline-based compound recognized for its role as a DNA methyltransferase (DNMT) inhibitor. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability and apoptosis, and implications for cancer therapy.
This compound primarily functions as a non-nucleoside inhibitor of DNMTs, specifically targeting DNMT1, DNMT3A, and DNMT3B. Research indicates that this compound acts by competing with the cofactor S-adenosyl-l-methionine (AdoMet) while exhibiting a weak interaction with DNA itself. This unique mechanism allows this compound to inhibit aberrant DNA methylation patterns often observed in cancer cells .
Inhibition Characteristics
- Type of Inhibition : this compound demonstrates AdoMet non-competitive and DNA competitive inhibition properties.
- IC50 Values : The inhibitory concentration (IC50) values for this compound range from 6 to 13 µM for various DNMTs, indicating effective inhibition at micromolar concentrations .
Effects on Cell Viability and Apoptosis
Recent studies have highlighted the significant effects of this compound on cell viability and apoptosis in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells.
Cell Viability Studies
In vitro assays using Huh7 human liver cancer cells demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The MTS assay results indicated an IC50 value of approximately 27.30 µM after 24 hours of treatment .
Concentration (µM) | Cell Viability (%) |
---|---|
Control (DMSO) | 100 |
10 | 96.33 |
20 | 66.51 |
30 | 53.43 |
Apoptosis Induction
Flow cytometry analysis revealed that this compound induces apoptosis in Huh7 cells, with significant increases in apoptotic cell populations at higher concentrations:
Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
---|---|---|
Control (DMSO) | 3.24 | 0.00 |
10 | 3.67 | 0.00 |
20 | 33.49 | 8.00 |
30 | 46.57 | 12.00 |
The apoptosis pathway was confirmed through the downregulation of Bcl-2 and upregulation of BAX protein expressions, indicating a mitochondrial-mediated apoptotic mechanism .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Hepatocellular Carcinoma : A study focused on Huh7 cells demonstrated that this compound effectively induces apoptosis without significantly altering cell cycle phases, suggesting a direct apoptotic effect rather than cell cycle arrest .
- Atherosclerosis : Research involving nanoparticles loaded with this compound showed anti-inflammatory effects in THP-1 cells, indicating potential applications beyond oncology .
- Renal Cancer : In renal cancer models, this compound exhibited higher cytotoxicity compared to normal renal cells, highlighting its selective action against cancerous tissues .
Q & A
Basic Research Questions
Q. What is the mechanism of action of SGI-1027 in inhibiting DNA methyltransferase (DNMT) activity?
this compound is a quinoline-based DNMT inhibitor that competitively binds to the catalytic site of DNMTs, blocking the transfer of methyl groups from S-adenosylmethionine (SAM) to cytosine residues in DNA. It exhibits inhibitory activity against DNMT1, DNMT3A, and DNMT3B with IC50 values of 6 μM, 8 μM, and 7.5 μM, respectively, in cell-free assays . Notably, in human cancer cell lines (e.g., colon cancer RKO cells), this compound induces selective degradation of DNMT1 via proteasomal pathways, while sparing DNMT3A/B in most cases . This degradation leads to global DNA hypomethylation and re-expression of tumor suppressor genes like P16 and TIMP3 .
Q. What experimental parameters should be prioritized when designing in vitro studies with this compound?
Key parameters include:
- Concentration range : Use 1–25 μM for cell-based assays, as higher concentrations (>25 μM) may induce off-target cytotoxicity in certain cell lines (e.g., KG-1 leukemia cells, EC50 = 4.4 μM) .
- Exposure time : Treat cells for 24–72 hours to observe DNMT1 degradation and downstream effects like apoptosis .
- Cell line selection : Pre-screen cell lines for DNMT1/3A/B expression levels. For example, MKN45 gastric cancer cells show elevated DNMT1 and reduced RB1 expression, making them ideal for studying this compound-induced DNMT1 depletion .
- Controls : Include decitabine (a nucleoside DNMT inhibitor) as a positive control for hypomethylation effects .
Q. How does this compound’s selectivity for DNMT1 degradation vary across cancer models?
this compound preferentially degrades DNMT1 in human cancer cells (e.g., colon, gastric, and renal carcinomas) but exhibits minimal cytotoxicity in non-cancerous models like rat hepatoma H4IIE cells . This selectivity is attributed to differences in proteasomal activity and DNMT1 stability across cell types. However, in U937 leukemia cells, this compound induces apoptosis without altering cell cycle progression, suggesting context-dependent mechanisms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s effects on DNMT isoforms and cytotoxicity?
Discrepancies arise from:
- Isoform-specific assays : Use isoform-selective activity assays (e.g., poly(dI-dC) substrates for DNMT3A/B vs. hemimethylated DNA for DNMT1) to isolate effects .
- Cell line variability : Validate findings in multiple models. For example, this compound reduces DNMT1 expression in MKN45 gastric cancer cells but has minimal impact on DNMT3A/B in RKO colon cancer cells .
- Dose optimization : Conduct dose-response studies to distinguish DNMT inhibition (IC50 ~6–8 μM) from cytotoxic effects (EC50 >25 μM in sensitive lines) .
Q. What methodologies are effective in assessing this compound-induced gene re-expression and functional outcomes?
- Methylation-specific PCR (MSP) and COBRA : Quantify demethylation of CpG islands in genes like RB1 or P16 post-treatment .
- RNA-seq/qPCR : Measure re-expression of silenced tumor suppressors.
- Functional assays : Use Transwell migration/invasion assays and MTT proliferation tests to link hypomethylation to reduced cancer cell aggressiveness .
- Western blotting : Monitor DNMT1 degradation and apoptosis markers (e.g., BAX/BCL-2 ratio) .
Q. What are the implications of combining this compound with mTOR inhibitors like everolimus?
Co-treatment with everolimus synergistically enhances this compound’s anti-cancer effects by promoting lysosomal membrane permeabilization (LMP), triggering apoptosis, and gasdermin-E (GSDME)-dependent pyroptosis in renal cancer cells . Methodology:
- Dosing : Use subtoxic concentrations (e.g., 1.5 μM this compound + 5 μM everolimus) to minimize resistance.
- Assays : Assess vacuolization (via TEM), caspase-3 cleavage, and GSDME activation .
Q. How do in vivo models inform this compound’s therapeutic potential and resistance mechanisms?
- Xenograft models : In nude mice injected with this compound-treated MKN45 cells, tumor growth and lung metastasis are suppressed after 5–10 days of treatment. However, prolonged exposure (>10 days) may induce resistance via DNMT1 stabilization or compensatory pathways .
- Dosing regimen : Intraperitoneal or intravenous administration at 10–25 mg/kg, with monitoring of DNMT1 activity in tumor tissues via IHC .
Q. Methodological Considerations
Q. What protocols are recommended for preparing this compound solutions?
- Solubility : Dissolve in DMSO (stock concentration ≤10 mM) and dilute in culture media to ≤0.1% DMSO.
- Storage : Store powder at -25°C to -15°C (stable for 3 years) or dissolved aliquots at -85°C to -65°C (2-year stability) .
Q. How can nanoparticle (NP) delivery improve this compound’s bioavailability for atherosclerosis studies?
Properties
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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